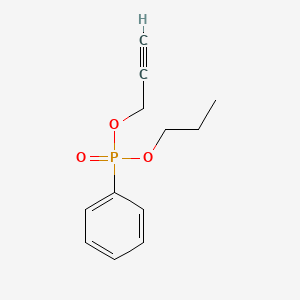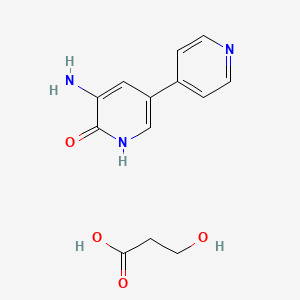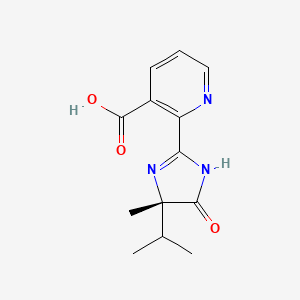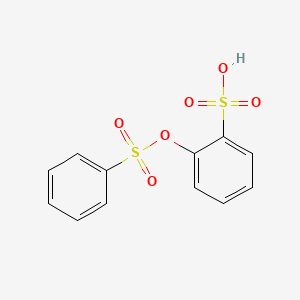
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C18H11Cl2NO2 and a molecular weight of 344.19 g/mol It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a pyridine ring at the 2 and 6 positions, with a carboxylic acid group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-nitroacetophenone in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is refluxed for an extended period, usually around 18 hours, to ensure complete reaction . Upon cooling, the product precipitates out as a yellow solid, which can be purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the derivatives used. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2,6-Bis(4-bromophenyl)-4-pyridinecarboxylic acid: Similar structure but with bromine atoms instead of chlorine.
2,6-Bis(4-fluorophenyl)-4-pyridinecarboxylic acid: Fluorine atoms replace the chlorine atoms.
2,6-Bis(4-methoxyphenyl)-4-pyridinecarboxylic acid: Methoxy groups replace the chlorine atoms.
Uniqueness
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity The chlorine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications
属性
CAS 编号 |
33565-60-5 |
|---|---|
分子式 |
C18H11Cl2NO2 |
分子量 |
344.2 g/mol |
IUPAC 名称 |
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H11Cl2NO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23) |
InChI 键 |
AHXHKFWCZJASTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Key on ui other cas no. |
33565-60-5 |
同义词 |
2,6-bis(4-chlorophenyl)-4-pyridinecarboxylic acid U 52267 U-52267 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1195291.png)


![N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine](/img/structure/B1195295.png)
![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)





